N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to an oxadiazole ring and a dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety
Mechanism of Action
Target of Action
Compounds with the 1,3,4-oxadiazole scaffold have been known to interact with a variety of biological targets, particularly in cancer treatment .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially leading to the inhibition of cell growth .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, potentially inhibiting cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group can be introduced through a subsequent reaction with benzene derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups leading to various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology: It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with promising results in preclinical studies.
Industry: The compound's unique properties make it useful in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: Used in the study of photophysical properties.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea: Known for its insect-growth-regulating properties.
Uniqueness: N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering new applications and improving its synthesis methods. Its versatility and potential make it a valuable addition to the field of organic chemistry and beyond.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSZOCQZYVCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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